molecular formula C9H13IN2O B2472973 (1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol CAS No. 2101201-05-0

(1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol

Cat. No. B2472973
CAS RN: 2101201-05-0
M. Wt: 292.12
InChI Key: HQMDIOVAYLBJQV-UHFFFAOYSA-N
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Description

“(1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C9H13IN2O . It is also known as 1H-Pyrazole-5-methanol, 1-cyclopentyl-4-iodo .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted at the 1-position with a cyclopentyl group, at the 4-position with an iodine atom, and at the 5-position with a methanol group .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 292.12 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

A prominent application of compounds similar to (1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol is in the synthesis of pyrazole derivatives. These compounds have been created using various synthesis methods, including condensation and 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives via a regioselective procedure is a notable example. This process includes the 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ (Alizadeh, Moafi, & Zhu, 2015).

Electrocatalytic Processes

Compounds like this compound have also been used in electrocatalytic processes. For example, the transformation of aldehydes and pyrazolin-5-one in the presence of sodium iodide as a mediator in methanol has resulted in the formation of complex cyclopropanes, which have potential biomedical applications (Elinson et al., 2015).

Computational Studies and Synthesis Strategies

The synthesis of pyrazole derivatives has also been studied computationally. Computational studies using DFT/B3LYP density functional theory methods have been employed to understand the synthesis reactions of pyrazole derivatives. This approach is crucial in establishing economical synthesis strategies for these compounds (Mabrouk et al., 2020).

Antibacterial and Antioxidant Activities

Derivatives of pyrazole, including those related to this compound, have been studied for their antibacterial and antioxidant activities. These compounds have shown moderate activities against various bacteria and also demonstrated radical scavenging activities in studies involving DPPH (Lynda, 2021).

Eco-friendly Synthesis

Some research has focused on eco-friendly methods to synthesize methanol directly from carbon dioxide, using compounds similar to this compound. This process uses iron(II) scorpionate catalysts and has been noted for its efficiency and environmentally friendly approach (Ribeiro, Martins, & Pombeiro, 2017).

properties

IUPAC Name

(2-cyclopentyl-4-iodopyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDIOVAYLBJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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